molecular formula C9H8INO4 B12853305 Methyl 2-iodo-4-methyl-5-nitrobenzoate

Methyl 2-iodo-4-methyl-5-nitrobenzoate

Cat. No.: B12853305
M. Wt: 321.07 g/mol
InChI Key: ICCSCAQTLSBESZ-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodo-4-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 3-methylbenzoate followed by iodination. The nitration process involves treating methyl 3-methylbenzoate with fuming nitric acid, resulting in the formation of methyl 2-nitro-4-methylbenzoate . This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reducing the nitro group.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is Methyl 2-amino-4-methyl-5-nitrobenzoate.

    Coupling: The products are typically biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 2-iodo-4-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-iodo-4-methyl-5-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and nitro group influence the electron density on the aromatic ring, making it susceptible to various chemical transformations. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-iodo-5-methylbenzoate: Similar structure but lacks the nitro group.

    Methyl 2-bromo-5-nitrobenzoate: Bromine instead of iodine.

    Methyl 3-iodo-4-methoxybenzoate: Methoxy group instead of nitro group

Uniqueness

Methyl 2-iodo-4-methyl-5-nitrobenzoate is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-iodo-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3

InChI Key

ICCSCAQTLSBESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)I

Origin of Product

United States

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